molecular formula C9H12IN3O B15228417 3-Iodo-5-morpholinopyridin-2-amine

3-Iodo-5-morpholinopyridin-2-amine

Cat. No.: B15228417
M. Wt: 305.12 g/mol
InChI Key: OKIURZQKOPNBSS-UHFFFAOYSA-N
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Description

3-Iodo-5-morpholinopyridin-2-amine: is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 3-position, a morpholine ring at the 5-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-morpholinopyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-morpholinopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

Chemistry: 3-Iodo-5-morpholinopyridin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-morpholinopyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the morpholine ring can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    3-Bromo-5-iodopyridin-2-amine: Similar structure but with a bromine atom instead of a morpholine ring.

    5-Bromo-2-methylpyridin-3-amine: Lacks the iodine and morpholine substitutions.

    3-Iodo-5-morpholinopyridine: Similar but without the amine group.

Uniqueness: 3-Iodo-5-morpholinopyridin-2-amine is unique due to the combination of the iodine atom, morpholine ring, and amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

3-iodo-5-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12IN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

OKIURZQKOPNBSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)N)I

Origin of Product

United States

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